ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound featuring a benzothiophene core substituted with a sulfamoyl group, a fluorine atom, and an ethyl ester moiety. The ethyl ester group improves solubility in organic solvents, a critical factor in formulation processes. Structural characterization of such compounds often employs X-ray crystallography tools like SHELXL for refinement and Mercury CSD for visualizing packing patterns .
Properties
IUPAC Name |
ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5S2/c1-4-26-19(22)17-18(16-12(20)6-5-7-15(16)27-17)28(23,24)21-13-10-11(2)8-9-14(13)25-3/h5-10,21H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJNQMRLNLNDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C20H22FNO4S
- Molecular Weight : 385.46 g/mol
The presence of a fluorine atom, a sulfamoyl group, and a methoxy-substituted phenyl ring contributes to its unique properties and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Anti-inflammatory Effects : The sulfamoyl group is known for its anti-inflammatory properties, suggesting that this compound may modulate inflammatory responses in various biological systems.
- Antimicrobial Activity : Some derivatives of benzothiophene compounds have shown promising antimicrobial effects, indicating that this compound may possess similar properties.
In Vitro Studies
A study investigating the cytotoxicity of various benzothiophene derivatives found that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values were determined to be in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| PC-3 (Prostate) | 6.8 |
| A549 (Lung) | 7.5 |
Mechanistic Studies
Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses demonstrated an increase in early and late apoptotic cells upon treatment with the compound.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a related benzothiophene derivative. Results showed a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy.
- Anti-inflammatory Applications : In animal models of arthritis, derivatives exhibiting similar structural features demonstrated reduced inflammation and joint damage, suggesting potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
This may enhance binding to hydrophobic enzyme pockets in pesticidal targets. Sulfamoyl vs. Sulfanyl/Sulfonate Groups: The sulfamoyl group in the target compound enables hydrogen bonding, whereas sulfonate or sulfanyl groups in analogs (e.g., ethofumesate) prioritize ionic interactions or redox activity .
The 2-methoxy-5-methylphenyl sulfamoyl group introduces steric bulk and moderate polarity, contrasting with the smaller 4-fluorobenzyl group in the dithiole analog .
Crystallographic and Computational Insights
- Structural Validation : The compound’s geometry can be resolved using SHELX for crystallographic refinement and ORTEP-3 for thermal ellipsoid visualization .
- Packing Analysis : Mercury CSD enables comparison of crystal packing with analogs, critical for understanding solubility and stability . For example, the sulfamoyl group may form hydrogen-bonded dimers, unlike the π-stacked benzoate derivatives.
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
A palladium-catalyzed carbonylative cyclization, as described by Mascarenhas et al. (2022), offers a robust method for constructing benzothiophene-3-carboxylic esters. This approach utilizes alkynylthioanisole derivatives subjected to carbon monoxide (32 atm) and air (40 atm) under palladium catalysis. For example, methyl(2-(phenylethynyl)phenyl)sulfane reacts in methanol at 80°C for 24 hours, yielding methyl 2-phenylbenzo[b]thiophene-3-carboxylate in 81% yield after column chromatography. Adapting this method, the ethyl ester variant could be synthesized by substituting methanol with ethanol during esterification.
Cyclocondensation of ortho-Halo Thioethers
Alternative routes involve cyclocondensation reactions, where ortho-halo thioethers undergo intramolecular cyclization. For instance, 2-bromo-4-fluorothioanisole derivatives can be treated with a base to facilitate ring closure, forming the benzothiophene skeleton. This method benefits from commercially available starting materials but requires careful control of reaction conditions to avoid regioisomeric byproducts.
Stepwise Synthetic Route and Optimization
A consolidated synthetic route is proposed below, integrating methodologies from multiple sources:
Step 1: Synthesis of Ethyl 4-Fluoro-1-Benzothiophene-2-Carboxylate
-
Substrate Preparation : 2-Bromo-4-fluorothioanisole is synthesized via nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with sodium methoxide.
-
Cyclization : The substrate undergoes palladium-catalyzed carbonylative cyclization in ethanol under CO (32 atm) at 80°C for 24 hours, yielding the ethyl ester.
Step 2: Sulfamoylation at Position 3
Step 3: Purification and Characterization
-
Purification : Column chromatography (hexane:ethyl acetate, 95:5) removes unreacted sulfonyl chloride and amine byproducts.
-
Analytical Data :
Comparative Analysis of Synthetic Methods
Industrial Scalability and Environmental Considerations
-
Catalyst Recycling : The palladium catalyst in the cyclization step can be recovered using ionic liquids (e.g., BmimBF₄), enabling up to five reuse cycles without significant activity loss.
-
Solvent Optimization : Replacing methanol with ethanol in the esterification step reduces toxicity and aligns with green chemistry principles.
-
Waste Management : Neutralization of acidic byproducts with calcium carbonate minimizes environmental impact .
Q & A
Q. What are the key steps in synthesizing ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis involves three primary steps: (i) Core formation : Construct the benzothiophene core via Friedel-Crafts acylation or cyclization of pre-functionalized precursors. (ii) Sulfamoylation : Introduce the sulfamoyl group using a sulfonylation agent (e.g., chlorosulfonic acid) under controlled temperatures (0–5°C) to avoid side reactions. (iii) Esterification : Attach the ethyl carboxylate group via nucleophilic substitution or ester exchange.
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF), catalyst loading (e.g., DMAP for esterification), and reaction time. Monitor purity via HPLC at each stage .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are contradictions in spectral data resolved?
- Methodology :
- NMR : Use , , and -NMR to confirm substituent positions and fluorine integration. For ambiguous peaks, employ 2D NMR (e.g., HSQC, HMBC) to resolve coupling patterns.
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns. Discrepancies between calculated and observed masses may indicate incomplete purification or degradation.
- IR Spectroscopy : Identify sulfonamide (S=O stretching at 1150–1300 cm) and ester (C=O at 1700–1750 cm) functional groups. Cross-reference with synthetic intermediates to resolve contradictions .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC values.
- Enzyme inhibition : Screen against target enzymes (e.g., kinases, cyclooxygenases) using fluorogenic substrates. Validate hits with dose-response curves and kinetic studies.
- Data validation : Replicate results in triplicate and use statistical tools (e.g., ANOVA) to assess significance. Address outliers by re-testing under standardized conditions .
Advanced Research Questions
Q. How can contradictory bioactivity data across different assays be systematically addressed?
- Methodology :
- Variable analysis : Compare assay conditions (e.g., pH, temperature, cell passage number). For example, fluorinated compounds may exhibit pH-dependent solubility, affecting bioavailability.
- Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Purity checks : Re-analyze compound batches via LC-MS to rule out degradation products. Contradictions may arise from impurities >1% .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., COX-2). Prioritize docking scores < -7.0 kcal/mol.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention.
- QSAR modeling : Corrogate substituent effects (e.g., fluoro vs. chloro) on activity using descriptors like logP and polar surface area .
Q. How can environmental stability and degradation pathways be studied for this compound?
- Methodology :
- Photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Monitor degradation via LC-MS and identify byproducts (e.g., defluorinated analogs).
- Hydrolysis : Test stability at pH 2, 7, and 12. Use -NMR to track fluorine loss, indicating ester or sulfonamide bond cleavage.
- Microbial degradation : Incubate with soil microbiota and analyze metabolites via GC-MS. Compare half-lives (t) under aerobic vs. anaerobic conditions .
Q. What strategies are recommended for structure-activity relationship (SAR) studies with structural analogs?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 4-fluoro with 4-chloro or methoxy groups) and compare bioactivity.
- Pharmacophore mapping : Identify critical moieties (e.g., sulfamoyl group for target binding) using molecular overlay tools (e.g., Phase).
- Data clustering : Apply principal component analysis (PCA) to group analogs by activity profiles. Highlight outliers for mechanistic follow-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
